molecular formula C10H10ClNO3 B1460751 5-Chloro-6-(cyclopropylmethoxy)pyridine-3-carboxylic acid CAS No. 1019493-16-3

5-Chloro-6-(cyclopropylmethoxy)pyridine-3-carboxylic acid

Cat. No.: B1460751
CAS No.: 1019493-16-3
M. Wt: 227.64 g/mol
InChI Key: BVZPQIQIXDKNRK-UHFFFAOYSA-N
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Description

“5-Chloro-6-(cyclopropylmethoxy)pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C10H10ClNO3 . It is a white solid and has a molecular weight of 227.64 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H11NO3/c12-10(13)8-3-9(5-11-4-8)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,12,13) .


Physical and Chemical Properties Analysis

“this compound” is a white solid . Its molecular weight is 227.64 . More specific physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Synthesis and Structural Studies

  • Pyrazole derivatives of 5-Chloro-6-(cyclopropylmethoxy)pyridine-3-carboxylic acid have been synthesized and characterized, focusing on their molecular structure and thermodynamic properties. These derivatives are significant for their stable formation and potential applications in chemical synthesis and structural analysis (Shen et al., 2012).

Medicinal Chemistry and Drug Development

  • Novel complexes based on derivatives of this compound have been synthesized. These complexes exhibited significant anti-cancer activity, demonstrating the compound's potential in the development of new therapeutic agents (Qiao et al., 2021).

Insecticidal Applications

  • Derivatives of this compound have shown high degrees of insecticidal activity, indicating its potential use in agriculture for pest control. The synthesis of these compounds involves various chemical transformations, highlighting the versatility of this chemical structure in creating effective insecticides (Nepomuceno et al., 2007).

Chemical Reactions and Synthesis

  • The compound has been utilized in various chemical syntheses, such as the formation of carboxylic esters and exploring its reactivity in different chemical environments. This indicates its utility in organic synthesis and chemical reaction studies (Takimoto et al., 1981).

Safety and Hazards

The safety information available indicates that “5-Chloro-6-(cyclopropylmethoxy)pyridine-3-carboxylic acid” should be stored at room temperature . It has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 . Precautionary statements include P261, P305+351+338, and P302+352 .

Properties

IUPAC Name

5-chloro-6-(cyclopropylmethoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c11-8-3-7(10(13)14)4-12-9(8)15-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZPQIQIXDKNRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The title compound is prepared in 98% yield (4.65 g, white solid) from 5,6-dichloronicotinic acid (4.00 g, 20.8 mmol) and cyclopropylmethanol (2.25 g, 31.3 mmol) in a similar manner to Step-1 of Amine-1.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step One
[Compound]
Name
Amine-1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
98%

Synthesis routes and methods II

Procedure details

A mixture of methyl 5-chloro-6-(cyclopropylmethoxy)nicotinate (2.00 g), THF (15 mL), methanol (1.7 mL) and 2 M aqueous lithium hydroxide solution (8.3 mL) was stirred at room temperature for 20 min. The reaction mixture was neutralized with 1 M hydrochloric acid at 0° C., and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure, and the obtained solid was washed with diethyl ether/hexane to give the title compound (1.68 g).
Name
methyl 5-chloro-6-(cyclopropylmethoxy)nicotinate
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
8.3 mL
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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